3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 173.18 g/mol. This compound is recognized for its potential applications in pharmaceuticals, especially as a metabolite of Ornidazole, which is utilized to treat infections caused by anaerobic bacteria and protozoa .
The compound can be classified as a nitroimidazole derivative, which is a class of compounds known for their antimicrobial properties. Nitroimidazoles are characterized by the presence of a nitro group attached to an imidazole ring, which contributes to their biological activity. 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol serves as a reference standard in analytical chemistry and is studied for its interactions with biomolecules .
The synthesis of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol typically involves hydrolysis of Ornidazole under alkaline conditions. The methods can include:
For example, one synthetic route includes reacting 118 g of glycerol carbonate with 68 g of imidazole in xylene at reflux temperature (110 °C) for six hours, yielding a product with an 88% efficiency .
The molecular structure of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol features a propane backbone with hydroxyl groups at the first and second positions, along with a nitro-substituted imidazole ring.
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol can undergo several types of chemical reactions:
The typical reagents used include:
The mechanism of action for 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol primarily revolves around its interaction with microbial DNA. Nitroimidazoles are known to generate reactive intermediates that damage DNA upon reduction within anaerobic organisms. This process disrupts cellular processes and leads to cell death.
The nitro group undergoes reduction in hypoxic conditions typical of anaerobic bacteria, leading to the formation of cytotoxic species that interfere with nucleic acid synthesis .
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are often employed to characterize the purity and identity of the compound during synthesis and application studies .
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol has several scientific uses:
The nitroimidazole class represents one of medicinal chemistry's most pharmacologically significant heterocyclic scaffolds, with a therapeutic journey originating in the early 1950s. The foundational discovery occurred in 1953 when Japanese researcher K. Maeda isolated the first naturally occurring nitroimidazole—azomycin (2-nitroimidazole)—from Nocardia mesenterica bacteria, demonstrating remarkable antibacterial properties [1]. This serendipitous discovery ignited extensive synthetic campaigns to explore the therapeutic potential of this novel scaffold. By 1955, Nakamura had definitively characterized azomycin's chemical structure as 2-nitroimidazole, facilitating systematic derivatization efforts [1].
Early medicinal chemistry efforts at Rhône-Poulenc focused initially on synthesizing azomycin derivatives for treating trichomoniasis, a sexually transmitted parasitic infection caused by Trichomonas vaginalis. While direct synthesis of azomycin analogs proved challenging, this work serendipitously led to the development of 5-nitroimidazole regio-isomers, culminating in the landmark discovery of metronidazole (Flagyl®) in the late 1950s [1] [8]. Metronidazole exhibited superior anti-protozoal activity and reduced toxicity compared to the parent azomycin, establishing the 5-nitroimidazole architecture as a privileged scaffold in anti-infective drug discovery [1]. The subsequent decades witnessed strategic structural diversification yielding numerous clinically indispensable agents including tinidazole (Fasigyn®), ornidazole (Tiberal®), and secnidazole (Secnol®) for anaerobic bacterial and parasitic infections [1] [2].
The 21st century heralded a nitroimidazole renaissance with the approval of two structurally complex bicyclic derivatives: delamanid (OPC-67683) by Otsuka Pharmaceuticals (2014) and pretomanid (PA-824) by the TB Alliance (2019). These agents revolutionized treatment paradigms for multidrug-resistant tuberculosis (MDR-TB), showcasing nitroimidazoles' enduring capacity to address evolving global health challenges [1] [4] [8]. This historical trajectory—spanning seven decades—underscores nitroimidazoles' exceptional adaptability through strategic molecular innovation.
The 5-nitroimidazole motif possesses distinctive physicochemical and electronic properties that underpin its broad-spectrum biological activities. Positional isomerism critically influences pharmacological behavior: Compared to 2-nitro- and 4-nitroimidazoles, the 5-nitro configuration exhibits a lower reduction potential (approximately -486 mV vs. standard hydrogen electrode) that confers metabolic stability under aerobic conditions while enabling selective bioreduction in anaerobic microorganisms [8]. This differential reduction potential stems from the electron-withdrawing nitrogen atoms adjacent to the nitro group, which stabilize the radical anion intermediate formed during enzymatic reduction [2] [8].
The mechanism of action hinges on this nitro group reduction, a process catalyzed by microbial nitroreductases (e.g., pyruvate-ferredoxin oxidoreductase) in low-oxygen environments. Following cellular uptake primarily via passive diffusion, the nitro group undergoes stepwise reduction, generating transient cytotoxic nitro radical anions (NO₂•⁻) and ultimately, reactive nitrogen species (RNS) including nitrous derivatives (R–NO) and hydroxylamines [2]. These electrophilic intermediates induce microbicidal effects through three primary pathways: (1) Covalent modification of microbial DNA, causing strand breaks and helical destabilization; (2) Oxidation of essential protein thiol groups; and (3) General oxidative stress via depletion of intracellular reducing equivalents [2] [8].
Table 1: Reduction Potential and Biological Activity Relationships in Nitroimidazole Isomers
Nitroimidazole Type | Representative Drug | Reduction Potential (mV) | Primary Therapeutic Applications |
---|---|---|---|
2-Nitroimidazole | Benznidazole | ≈ -389 mV | Chagas disease, radiosensitization |
4-Nitroimidazole | Pretomanid | ≈ -460 mV | Multidrug-resistant tuberculosis |
5-Nitroimidazole | Metronidazole | ≈ -486 mV | Anaerobic bacterial & protozoal infections |
The C2 methyl group prevalent in many 5-nitroimidazole drugs (e.g., metronidazole) enhances lipophilicity, optimizing membrane permeability while providing a synthetic handle for structural elaboration. Crucially, the N1 substituent modulates solubility, pharmacokinetics, and target interactions—alkyl chains incorporating hydrogen-bonding motifs (e.g., alcohols, ethers) often improve aqueous solubility without compromising membrane penetration [2] [7]. This structural versatility enables precise tuning of drug-like properties while preserving the essential redox-activated pharmacophore.
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol (CAS: 62580-80-7) represents a strategically functionalized 5-nitroimidazole building block with substantial utility in contemporary medicinal chemistry. This compound features the canonical 2-methyl-5-nitroimidazole pharmacophore linked via a three-carbon tether terminating in a 1,2-diol functionality. Its molecular formula is C₇H₁₁N₃O₄, corresponding to a molecular weight of 201.18 g/mol [3] [5].
The chemical structure positions this molecule as a versatile synthetic intermediate: The imidazole ring provides the essential redox-active core, while the dihydroxypropyl side chain offers multiple sites for chemical modification. This diol moiety significantly enhances aqueous solubility compared to simpler alkyl analogs, addressing a key limitation in hydrophobic nitroimidazole derivatives. Additionally, the primary and secondary hydroxyl groups serve as convenient handles for conjugation reactions, cyclization, or further derivatization to optimize drug-like properties [7].
In synthetic applications, this diol-functionalized nitroimidazole serves as a precursor for complex heterocyclic systems. Research demonstrates its utility in constructing molecular hybrids via nucleophilic substitution reactions. For example, reaction with benzotriazole under alkaline conditions yields 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)alkyl]-1H-1,2,3-benzotriazole derivatives, compounds exhibiting promising antimicrobial and antiprotozoal activities [7]. The synthetic route involves treatment of 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole with benzotriazole in dimethylformamide (DMF) using potassium carbonate as base, followed by purification via isopropyl alcohol recrystallization [7].
Table 2: Key Physicochemical Properties of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol
Property | Value/Description | Significance |
---|---|---|
CAS Registry Number | 62580-80-7 | Unique chemical identifier |
Molecular Formula | C₇H₁₁N₃O₄ | Defines elemental composition |
Molecular Weight | 201.18 g/mol | Impacts pharmacokinetics & formulation |
SMILES Notation | Cc1ncc(N+[O-])n1CC(O)CO | Standardized chemical structure representation |
Key Functional Groups | 5-Nitroimidazole, 2-methyl, 1,2-diol | Pharmacophore & solubility-enhancing elements |
Synthetic Utility | Precursor to benzotriazole hybrids | Enables diverse molecular diversification |
The compound's strategic value extends beyond direct biological activity to its function as a molecular scaffold for prodrug development. The diol moiety can be enzymatically oxidized or phosphorylated in vivo, potentially enabling tissue-targeted drug delivery. Furthermore, its physicochemical profile bridges the gap between highly hydrophobic nitroimidazoles and their often-limited biodistribution, offering medicinal chemists a versatile template for next-generation anti-infectives targeting persistent intracellular pathogens and hypoxic tumor microenvironments [3] [5] [7]. Current research explores its incorporation into nitroimidazole-carbohydrate conjugates designed for enhanced penetration through bacterial biofilms and mycobacterial cell envelopes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7